molecular formula C8H9Li B14480600 lithium;1,4-dimethylbenzene-6-ide CAS No. 64472-36-2

lithium;1,4-dimethylbenzene-6-ide

Cat. No.: B14480600
CAS No.: 64472-36-2
M. Wt: 112.1 g/mol
InChI Key: CYYLTJRXIHZVEQ-UHFFFAOYSA-N
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Description

Lithium;1,4-dimethylbenzene-6-ide (Li-C6H3(CH3)2-) is an organolithium compound characterized by a benzene ring substituted with two methyl groups at the 1- and 4-positions and a lithium ion at the 6-position. This compound belongs to the class of lithium arenides, which are critical intermediates in organic synthesis due to their strong nucleophilicity and ability to facilitate carbon-carbon bond formation. For example, lithium cyanide (LiCN), synthesized via reactions involving lithium hydride and acetone cyanohydrin (as detailed in ), shares similarities in preparation methodology and reactivity with other lithium salts .

Properties

CAS No.

64472-36-2

Molecular Formula

C8H9Li

Molecular Weight

112.1 g/mol

IUPAC Name

lithium;1,4-dimethylbenzene-6-ide

InChI

InChI=1S/C8H9.Li/c1-7-3-5-8(2)6-4-7;/h3-5H,1-2H3;/q-1;+1

InChI Key

CYYLTJRXIHZVEQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=C[C-]=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;1,4-dimethylbenzene-6-ide typically involves the reaction of 1,4-dimethylbenzene (also known as p-xylene) with a lithium reagent. One common method is the deprotonation of 1,4-dimethylbenzene using n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

C6H4(CH3)2+n-BuLiC6H4(CH3)2Li+n-BuH\text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{n-BuLi} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)_2\text{Li} + \text{n-BuH} C6​H4​(CH3​)2​+n-BuLi→C6​H4​(CH3​)2​Li+n-BuH

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,4-dimethylbenzene-6-ide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoquinones.

    Reduction: It can be reduced to form cyclohexadiene derivatives.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium in liquid ammonia (Birch reduction) is often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Benzoquinones

    Reduction: 1,4-cyclohexadiene

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Lithium;1,4-dimethylbenzene-6-ide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;1,4-dimethylbenzene-6-ide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. The lithium atom enhances the nucleophilicity of the benzene ring, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Lithium Organometallic Compounds

The following table compares key properties of lithium;1,4-dimethylbenzene-6-ide with structurally or functionally related lithium compounds, inferred from the evidence and general organometallic chemistry principles:

Compound Structure Synthetic Method Reactivity/Applications Yield/Stability
This compound Li-C6H3(CH3)2- Likely via deprotonation of 1,4-dimethylbenzene with LiH or Li metal Nucleophilic aromatic substitution, polymerization initiator Not reported in evidence; assumed moderate stability in anhydrous conditions
Lithium Cyanide (LiCN) Li+[C≡N]− LiH + acetone cyanohydrin → LiCN (99.2% yield) Cyanide transfer agent, nitrile synthesis High yield (73.8% in imidazole synthesis)
Benzathine Benzylpenicillin Complex with dibenzylethylenediamine Salt formation with penicillin derivatives Antibiotic (slow-release formulation) Pharmacopoeia standards specify purity

Key Findings:

Synthetic Efficiency : LiCN demonstrates high synthetic utility, achieving 73.8% yield in imidazole nitrile synthesis . Lithium arenides like Li-C6H3(CH3)2- are typically less stable but pivotal in directed ortho-metalation reactions.

Reactivity : LiCN acts as a cyanide source, whereas lithium arenides enable regioselective aromatic functionalization.

Economic Context: Lithium carbonate prices () indirectly influence the cost of lithium reagents, though Li-C6H3(CH3)2-’s niche applications may mitigate market volatility.

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